molecular formula C7H7F3N2O2S B1438916 N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide CAS No. 23375-15-7

N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide

Cat. No. B1438916
CAS RN: 23375-15-7
M. Wt: 240.21 g/mol
InChI Key: UJKATHBULMRPFK-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which are known for their antibacterial properties . Sulfonamides work by inhibiting the growth of bacteria by competing with para-aminobenzoic acid in the biosynthesis of folic acids .

Scientific Research Applications

1. Application in Pharmaceutics

  • Summary of Application : This compound is used in the creation of a multilayered thin film system for stimuli-responsive drug release .
  • Methods of Application : Poly (N-(4-aminophenyl) methacrylamide))-carbon nano-onions (PAPMA-CNOs = f-CNOs) and anilinated-poly (ether ether ketone) (AN-PEEK) are synthesized. AN-PEEK/f-CNOs composite thin films are then primed via layer-by-layer (LbL) self-assembly for stimuli-responsive drug release .
  • Results or Outcomes : The obtained thin films exhibited pH-responsive drug release in a controlled manner; pH 4.5 = 99.2% and pH 6.5 = 59.3% of doxorubicin (DOX) release was observed over 15 days .

2. Application in DNA Methylation Inhibition

  • Summary of Application : This compound is used as a potent inhibitor of DNA methyltransferase (DNMT) 1, 3A, and 3B .
  • Methods of Application : The compound is used in the synthesis of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 .
  • Results or Outcomes : The compounds were found to be more potent against human DNMT3A than against human DNMT1 and induced the re-expression of a reporter gene, controlled by a methylated cytomegalovirus (CMV) promoter, in leukemia KG-1 cells .

3. Application in Film Development

  • Summary of Application : This compound plays a vital role in the development process of black-and-white film by acting as a key ingredient in the developer solution .
  • Methods of Application : It helps convert latent silver halides into visible metallic silver, thereby creating the desired images on photographic film .
  • Results or Outcomes : 4-Aminophenol influences image contrast and tonal range while ensuring proper fixation and stabilization of the image .

4. Application in Biosensing

  • Summary of Application : Tetrakis (4-aminophenyl) ethene-doped perylene microcrystals with strong electrochemiluminescence are used for biosensing applications .
  • Methods of Application : Perylene composite microcrystals (ETTA@Pe MCs) doped with non-planar molecular tetrakis (4-aminophenyl)ethene were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .
  • Results or Outcomes : The ETTA@Pe MCs exhibited a significantly enhanced ECL signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S2O82− as a co-reactant .

5. Application in Synthetic Intermediate

  • Summary of Application : 4-Aminophenol plays a significant role as a synthetic intermediate in various industries. Its versatility and chemical properties make it an essential component in the production of diverse compounds .
  • Methods of Application : In the pharmaceutical industry, 4-aminophenol serves as a key building block for synthesizing drugs. It is used in the production of analgesics (pain relievers) and antipyretics (fever reducers). Through chemical modifications and reactions, 4-aminophenol can be transformed into active pharmaceutical ingredients with therapeutic effects .
  • Results or Outcomes : The concentration and formulation of 4-aminophenol in the developer solution are carefully controlled to achieve optimal results in the film development process .

6. Application in Electroactive Polymer Films

  • Summary of Application : Novel diamide- or diimide-cored N-phenylcarbazole dendrons were synthesized from condensation reactions of 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole (NH2-3Cz) with aromatic dicarboxylic acids and tetracarboxylic dianhydrides .
  • Methods of Application : These dendrons can be electropolymerized into electroactive polymer films .
  • Results or Outcomes : The resulting films have potential applications in organic electronics and optoelectronics .

properties

IUPAC Name

N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)12-6-3-1-5(11)2-4-6/h1-4,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKATHBULMRPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide
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N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide

Citations

For This Compound
1
Citations
M Tiemann, E Nawrotzky, P Schmieder… - … A European Journal, 2022 - Wiley Online Library
Discovery of protein‐binding fragments for precisely defined binding sites is an unmet challenge to date. Herein, formylglycine is investigated as a molecular probe for the sensitive …

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